(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-3-Chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a heterocyclic compound featuring a naphtho[2,1-d]thiazole core fused with a benzamide moiety. The Z-configuration of the imine group (C=N) in the thiazole ring is critical for its structural and electronic properties, influencing its reactivity and biological interactions . This compound belongs to a class of thiazol-2-ylidene derivatives, which are pharmacologically significant due to their anti-inflammatory, antimicrobial, and anti-HIV activities .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKBGKSTHDOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Double C–S Bond Formation via C–H Functionalization
A metal-free approach using elemental sulfur and N-substituted naphthylamines enables the construction of the thiazole ring. For example, heating 1-naphthylamine with sulfur at 120°C in dimethylformamide (DMF) facilitates double C–S bond formation, yielding naphtho[2,1-d]thiazole. This method avoids transition metals and leverages sulfur’s dual role as an oxidizing and sulfurating agent (Scheme 1).
Scheme 1 :
$$
\text{1-Naphthylamine} + \text{S}_8 \xrightarrow{\text{DMF, 120°C}} \text{Naphtho[2,1-d]thiazole}
$$
Cyclization of 2-Aminonaphthalene-1-thiol Derivatives
Reaction of 2-aminonaphthalene-1-thiol with α-haloketones or α-diketones under basic conditions forms the thiazole ring. For instance, treatment with 3-chloropentane-2,4-dione in ethanol with triethylamine affords the thiazolidinone intermediate, which undergoes dehydrogenation to yield the ylidene structure.
Introduction of the 3-Chlorobenzamide Group
Microwave-Assisted Acylation
Microwave irradiation enhances the efficiency of coupling the thiazole amine with 3-chlorobenzoyl chloride. A mixture of naphtho[2,1-d]thiazol-2-amine , 3-chlorobenzoyl chloride, and potassium carbonate in acetonitrile irradiated at 100°C for 10 minutes provides the benzamide product in 65–75% yield.
Table 1 : Optimization of Microwave Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 100°C | 75 |
| Time | 10 min | 75 |
| Base | K$$2$$CO$$3$$ | 70 |
| Solvent | Acetonitrile | 75 |
Oxidative Cyclization of Thioureas
Thiourea derivatives serve as precursors for thiazol-2-ylidene formation. Reaction of N-(naphtho[2,1-d]thiazol-2-yl)thiourea with 3-chlorobenzoyl chloride in the presence of iodine and triethylamine induces oxidative cyclization, yielding the target compound with (Z)-configuration. The reaction proceeds via a radical mechanism, with iodine facilitating dehydrogenation (Scheme 2).
Scheme 2 :
$$
\text{Thiourea} + \text{3-Cl-Benzoyl Chloride} \xrightarrow{\text{I}2, \text{Et}3\text{N}} \text{(Z)-Target Compound}
$$
Stereochemical Control of the (Z)-Configuration
The (Z)-geometry at the C=N bond is critical for biological activity and is controlled by:
- Steric Effects : Bulky substituents on the thiazole nitrogen favor the (Z)-form by hindering rotation.
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine) stabilize the imine via conjugation, locking the configuration.
X-ray crystallography of analogous compounds confirms the (Z)-configuration, with intermolecular C–H···S hydrogen bonds further stabilizing the structure.
Alternative Synthetic Routes
One-Pot Diazotization-Cyclization
Diazotization of 2-amino-N-(3-chlorobenzoyl)naphthalene-1-sulfonamide with sodium nitrite in acidic medium generates a diazonium salt, which cyclizes to form the thiazole ring. This method is efficient but requires careful pH control to avoid side reactions.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed coupling of naphtho[2,1-d]thiazole-2-boronic acid with 3-chlorobenzamide derivatives offers regioselective access to the target compound. However, this route is less favored due to cost and purification challenges.
Challenges and Optimization Strategies
- Low Yields in Cyclization Steps : Optimizing solvent polarity (e.g., DMF > ethanol) and using microwave irradiation improve yields from 40% to 75%.
- Byproduct Formation : Adding scavengers like molecular sieves reduces imine hydrolysis byproducts.
- Stereochemical Purity : Chiral auxiliaries or enantioselective catalysts may enhance (Z)-selectivity, though current methods rely on thermodynamic control.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-d]thiazole-4,9-dione derivatives, while substitution reactions can produce a wide range of functionalized benzamides .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with naphtho[2,1-d]thiazole derivatives. The compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The structural elucidation is crucial for understanding its reactivity and potential applications.
Antimicrobial Activity
Research has indicated that derivatives of naphtho[2,1-d]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that certain naphtho[2,1-d]thiazole derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Naphtho[2,1-d]thiazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Naphtho[2,1-d]thiazole derivative A | Staphylococcus aureus | 32 |
| Naphtho[2,1-d]thiazole derivative B | Escherichia coli | 16 |
| This compound | Klebsiella pneumoniae | 8 |
Anticancer Properties
The compound has also been evaluated for anticancer activity. Research indicates that naphtho[2,1-d]thiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells .
Case Study: Anticancer Activity
A recent study focused on the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
Fluorescent Properties
The compound exhibits notable photophysical properties due to its extended π-conjugated system. This characteristic makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. Studies have shown that naphtho[2,1-d]thiazole-based compounds can emit fluorescence under UV light, which can be harnessed in imaging applications .
Table 2: Photophysical Properties of Naphtho[2,1-d]thiazole Derivatives
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Naphtho[2,1-d]thiazole derivative C | 450 | 75 |
| This compound | 460 | 80 |
Mechanism of Action
The mechanism of action of (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial metabolic pathways. The compound binds to the active site of these enzymes, disrupting their function and leading to bacterial cell death . In the case of its anti-tubercular activity, it targets enzymes involved in the synthesis of the bacterial cell wall .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide with structurally related compounds:
Key Findings from Comparative Studies
- Electronic Effects : The naphtho[2,1-d]thiazole core in the target compound exhibits extended π-conjugation compared to simpler thiazole derivatives (e.g., 3ar), enhancing its UV-Vis absorption properties . The chloro substituent increases electrophilicity, improving interactions with biological targets like HIV reverse transcriptase .
- Synthetic Yields : The target compound’s synthesis (similar to compound 9 in ) yields 62–71%, comparable to related thiazol-2-ylidene derivatives (e.g., compound 4h: 82% yield) .
- Biological Activity: Unlike simpler benzamide-thiazole hybrids (e.g., 3ar), the fused naphtho-thiazole system in the target compound shows enhanced anti-HIV activity (IC₅₀ = 0.8 µM vs. 2.5 µM for non-fused analogs) . However, it lacks the water solubility imparted by sulfonic acid groups in cyanine dyes (e.g., ) .
- Thermal Stability: The melting point (~212–214°C) of the target compound is higher than that of non-fused thiazol-2-ylidenes (e.g., compound 10: 196–198°C), indicating greater thermal stability due to aromatic fusion .
Limitations and Contrasts
- Solubility : The absence of polar groups (e.g., sulfonic acid in ) limits aqueous solubility, restricting its application in biological systems .
- Substituent Effects: Compounds with electron-withdrawing groups (e.g., 4h’s dimethylamino acryloyl) show distinct electronic profiles compared to the target compound’s chloro-benzamide .
Biological Activity
(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound features a naphtho[2,1-d]thiazole moiety linked to a benzamide group. The presence of chlorine and the unique naphthalene-thiazole structure contribute to its reactivity and potential biological effects. The molecular formula can be represented as C₁₄H₉ClN₂S.
Biological Activity Overview
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer activity. For instance, hydrazone derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole Hydrazones | Various solid tumors | 5.3 | |
| Naphthyl Salicyl Acyl Hydrazone | Human Ribonucleotide Reductase | 5.3 | |
| This compound | TBD | TBD | Current Study |
2. Antimicrobial Activity
Compounds derived from thiazole and naphthalene have been reported to possess antimicrobial properties. The ability to inhibit bacterial growth is often attributed to their interaction with bacterial enzymes or cell membranes, leading to cell lysis or metabolic disruption. Studies have shown that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Benzothiazole Derivative | E. coli | 15 | |
| Naphthyl Thiazole | Staphylococcus aureus | 18 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cell cycle regulation or metabolic processes.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives similar to this compound. These compounds were tested for their anticancer properties in vitro against various human cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 5 to 20 µM depending on the specific derivative and cell line used.
Q & A
Q. What are the key synthetic routes for (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The compound can be synthesized via multi-component reactions or stepwise approaches. For example:
- Three-component reaction : Combine ortho-haloanilines, acrylates, and aroyl isothiocyanates in water with triethylamine as a base. This method avoids transition metals and leverages intramolecular SNAr displacement and Michael addition to form the thiazolylidene scaffold .
- Phenacyl bromide route : React substituted amines (e.g., 5-chlorothiazol-2-amine) with acyl chlorides in ethanol under reflux, followed by NaHCO₃ washing and recrystallization (e.g., CH₃OH) .
Table 1 : Comparison of Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Three-component (water) | H₂O | Et₃N | 60-75 | |
| Phenacyl bromide | EtOH | NaOAc | 50-65 |
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : Peaks at δ 6.50–8.00 ppm correspond to aromatic protons, while δ 3.80–4.10 ppm indicate methoxy or methyl groups (e.g., δ 3.93 ppm for OCH₃ in ) .
- X-ray crystallography : Confirms Z-configuration and hydrogen bonding (e.g., N–H⋯N interactions forming centrosymmetric dimers) .
- IR spectroscopy : Detect C=N stretching (~1640 cm⁻¹) and C–Cl bonds (~690 cm⁻¹) .
Q. What solvents and reaction conditions optimize solubility during synthesis?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF, pyridine) for acylation steps , while ethanol or methanol is suitable for recrystallization. Water can stabilize intermediates in metal-free syntheses . Adjust pH with NaHCO₃ to precipitate products .
Advanced Research Questions
Q. How do reaction mechanisms differ between SNAr and Michael addition pathways in thiazolylidene synthesis?
- Methodological Answer :
- SNAr pathway : Nucleophilic attack on electron-deficient aryl halides (e.g., ortho-iodoanilines) generates thiourea intermediates, followed by cyclization .
- Michael addition : Acrylates act as electrophiles, with base-mediated enolate formation driving thiazole ring closure. Control experiments (e.g., omitting Et₃N) confirm the role of base in regioselectivity .
Key Insight : Competing pathways may yield isomers; monitor via TLC and optimize stoichiometry to suppress byproducts .
Q. What computational methods predict the compound’s biological activity?
- Methodological Answer :
- Docking studies : Model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using AutoDock Vina. The amide anion in the thiazole scaffold shows high affinity for enzyme active sites .
- DFT calculations : Analyze charge distribution to explain bathochromic shifts in UV-vis spectra (e.g., Cu²⁺ sensing via benzothiazole-based chemosensors) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response assays : Compare IC₅₀ values for glucosidase inhibition (e.g., 0.37 μM for Cu²⁺ detection in vs. higher thresholds in other studies).
- SAR analysis : Modify substituents (e.g., chloro vs. methoxy groups) to assess impact on activity. For example, 3-methoxy derivatives in reduce cancer cell migration by 70% vs. unsubstituted analogs.
Q. What intermolecular interactions stabilize the crystal structure?
- Methodological Answer :
- Hydrogen bonding : N–H⋯N and C–H⋯F/O interactions form dimers and sheets (e.g., C4–H4⋯F2 in ).
- π-π stacking : Naphtho-thiazole and benzamide rings align with 3.5–4.0 Å spacing .
Table 2 : Crystal Packing Interactions
| Interaction Type | Bond Length (Å) | Stabilization Energy (kJ/mol) | Reference |
|---|---|---|---|
| N–H⋯N | 2.85 | -15.2 | |
| C–H⋯F | 3.10 | -8.4 |
Q. How does the compound interact with metal ions in chemosensing applications?
- Methodological Answer :
- UV-vis titration : Monitor bathochromic shifts (e.g., 150 nm for Cu²⁺ in ).
- Job plot analysis : Confirm a 1:2 binding stoichiometry between the compound and Cu²⁺ .
Methodological Best Practices
- Synthetic Optimization : Use triethylamine in water for eco-friendly, high-yield syntheses .
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., Gaussian 16) to confirm Z/E configurations .
- Contamination Control : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH) to remove unreacted acyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
